molecular formula C23H19N3O4S B3002790 (E)-dimethyl 5-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)isophthalate CAS No. 799776-39-9

(E)-dimethyl 5-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)isophthalate

Cat. No.: B3002790
CAS No.: 799776-39-9
M. Wt: 433.48
InChI Key: SGYHVUMAKLQVMR-LDADJPATSA-N
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Description

(E)-dimethyl 5-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)isophthalate is a synthetic organic compound characterized by its complex structure, which includes a cyano group, a thiazole ring, and an isophthalate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-dimethyl 5-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)isophthalate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting p-tolylamine with α-bromoacetophenone in the presence of sulfur.

    Vinylation: The thiazole derivative is then subjected to a Knoevenagel condensation with malononitrile to introduce the cyano group and form the vinyl linkage.

    Coupling with Isophthalate: The final step involves coupling the vinylated thiazole with dimethyl isophthalate under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(E)-dimethyl 5-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)isophthalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The aromatic rings and ester groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like sodium hydride (NaH) for deprotonation and alkyl halides for alkylation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary amines or alcohols.

Scientific Research Applications

(E)-dimethyl 5-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)isophthalate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which (E)-dimethyl 5-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)isophthalate exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group and thiazole ring are particularly important for these interactions, as they can form hydrogen bonds and π-π interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 5-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)isophthalate: Similar structure but with a phenyl group instead of a p-tolyl group.

    Dimethyl 5-((2-cyano-2-(4-(p-methoxyphenyl)thiazol-2-yl)vinyl)amino)isophthalate: Contains a p-methoxyphenyl group, which can influence its reactivity and applications.

Uniqueness

(E)-dimethyl 5-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)isophthalate is unique due to the presence of the p-tolyl group, which can affect its electronic properties and reactivity. This makes it particularly useful in applications where specific electronic characteristics are desired, such as in the development of electronic materials or specific pharmaceutical agents.

Properties

IUPAC Name

dimethyl 5-[[(E)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S/c1-14-4-6-15(7-5-14)20-13-31-21(26-20)18(11-24)12-25-19-9-16(22(27)29-2)8-17(10-19)23(28)30-3/h4-10,12-13,25H,1-3H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYHVUMAKLQVMR-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC(=C3)C(=O)OC)C(=O)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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